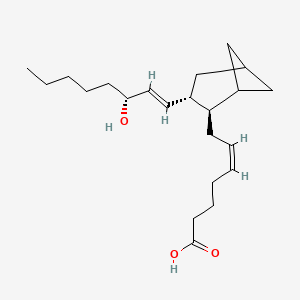
2beta-(Z),3alpha-(1E,3R)-3-(3-Hydroxy-(1-octenyl)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thromboxane A2, carbocyclic is a biologically active metabolite of arachidonic acid. It is a member of the eicosanoid family, which are lipid compounds derived from fatty acids. Thromboxane A2, carbocyclic plays a crucial role in hemostasis by promoting platelet aggregation and vasoconstriction . It is produced by activated platelets and is involved in various physiological and pathological processes, including thrombosis, inflammation, and cancer progression .
準備方法
Synthetic Routes and Reaction Conditions: Thromboxane A2, carbocyclic is synthesized from arachidonic acid through a series of enzymatic reactions. The key enzymes involved are phospholipase A2, cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and thromboxane A2 synthase . The synthesis involves the conversion of arachidonic acid to prostaglandin H2, which is then converted to thromboxane A2 by thromboxane A2 synthase .
Industrial Production Methods: Industrial production of 2beta-(Z),3alpha-(1E,3R)-3-(3-Hydroxy-(1-octenyl)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid typically involves the use of recombinant DNA technology to produce the necessary enzymes in large quantities. These enzymes are then used to catalyze the conversion of arachidonic acid to thromboxane A2 in a controlled environment .
化学反応の分析
Types of Reactions: Thromboxane A2, carbocyclic undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. It is highly unstable in aqueous solutions and rapidly hydrolyzes to thromboxane B2, which is biologically inactive .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of 2beta-(Z),3alpha-(1E,3R)-3-(3-Hydroxy-(1-octenyl)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid include arachidonic acid, prostaglandin H2, and thromboxane A2 synthase . The reactions typically occur under physiological conditions, such as a pH of 7.4 and a temperature of 37°C .
Major Products: The major product formed from the hydrolysis of this compound is thromboxane B2 . Other products include 12-hydroxyheptadecatrienoic acid, which is formed during the synthesis of thromboxane A2 .
科学的研究の応用
Thromboxane A2, carbocyclic has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, 2beta-(Z),3alpha-(1E,3R)-3-(3-Hydroxy-(1-octenyl)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid is used as a model compound to study the synthesis and reactions of eicosanoids. It is also used to investigate the mechanisms of enzyme-catalyzed reactions involving arachidonic acid .
Biology: In biology, this compound is studied for its role in cell signaling and regulation. It is involved in various cellular processes, including platelet aggregation, vasoconstriction, and inflammation .
Medicine: In medicine, this compound is a target for drug development. Inhibitors of thromboxane A2 synthase and thromboxane A2 receptors are being developed as potential treatments for cardiovascular diseases, such as myocardial infarction and stroke .
Industry: In industry, this compound is used in the production of pharmaceuticals and as a research tool in the development of new drugs .
作用機序
Thromboxane A2, carbocyclic exerts its effects by binding to thromboxane A2 receptors on the surface of platelets and vascular smooth muscle cells. This binding activates a signaling cascade that leads to platelet aggregation and vasoconstriction . The molecular targets involved in this pathway include G protein-coupled receptors, phospholipase C, and protein kinase C .
類似化合物との比較
特性
分子式 |
C22H36O3 |
|---|---|
分子量 |
348.5 g/mol |
IUPAC名 |
(Z)-7-[(2R,3S)-3-[(E,3R)-3-hydroxyoct-1-enyl]-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H36O3/c1-2-3-6-9-20(23)13-12-18-14-17-15-19(16-17)21(18)10-7-4-5-8-11-22(24)25/h4,7,12-13,17-21,23H,2-3,5-6,8-11,14-16H2,1H3,(H,24,25)/b7-4-,13-12+/t17?,18-,19?,20-,21+/m1/s1 |
InChIキー |
ZIWNJZLXPXFNGN-WZVVFKISSA-N |
異性体SMILES |
CCCCC[C@H](/C=C/[C@@H]1CC2CC(C2)[C@H]1C/C=C\CCCC(=O)O)O |
正規SMILES |
CCCCCC(C=CC1CC2CC(C2)C1CC=CCCCC(=O)O)O |
同義語 |
2 beta-(Z),3 alpha-(1E,3R)-3-(3-hydroxy-(1-octenyl)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid carbocyclic thromboxane A2 thromboxane A2, carbocyclic |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















